3-Acetoxy-4'-hexyloxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

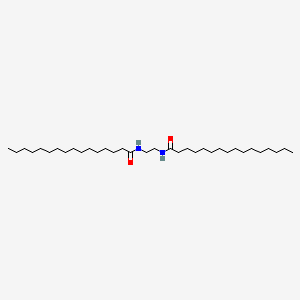

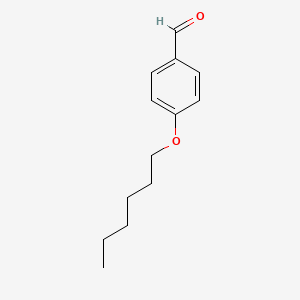

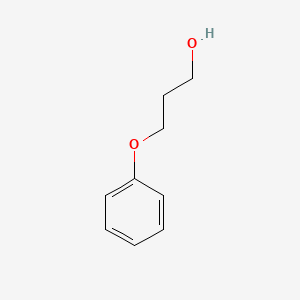

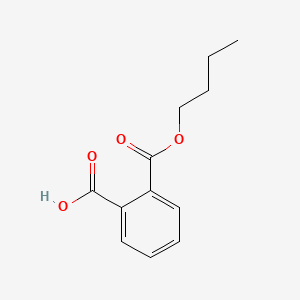

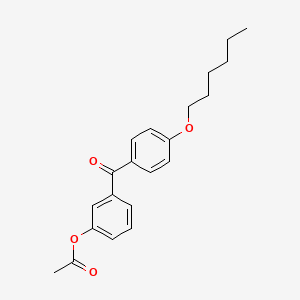

3-Acetoxy-4’-hexyloxybenzophenone is an organic compound and a derivative of benzophenone1. It has a molecular weight of 340.421. The IUPAC name for this compound is 3-[4-(hexyloxy)benzoyl]phenyl acetate1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Acetoxy-4’-hexyloxybenzophenone. However, benzophenone derivatives are often synthesized from benzoic acid or its derivatives, which suggests that similar methods could potentially be used for the synthesis of 3-Acetoxy-4’-hexyloxybenzophenone.Molecular Structure Analysis

The InChI code for 3-Acetoxy-4’-hexyloxybenzophenone is 1S/C21H24O4/c1-3-4-5-6-14-24-19-12-10-17(11-13-19)21(23)18-8-7-9-20(15-18)25-16(2)22/h7-13,15H,3-6,14H2,1-2H31. This indicates that the compound has a benzophenone core with a hexyloxy group attached to one of the phenyl rings and an acetoxy group attached to the other.

Chemical Reactions Analysis

Specific chemical reactions involving 3-Acetoxy-4’-hexyloxybenzophenone are not available in the search results. However, as a benzophenone derivative, it may undergo reactions typical of this class of compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-4’-hexyloxybenzophenone are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 340.421.Wissenschaftliche Forschungsanwendungen

UV-Protection and Photostability Enhancement

Benzophenone derivatives, like 3-Acetoxy-4'-hexyloxybenzophenone, are widely recognized for their UV-absorbing properties, making them crucial in formulating sunscreens and protective coatings. For instance, benzophenone-3 (BP-3) is a commonly used UV filter in skincare to protect skin and hair from UV radiation damage. The metabolism and environmental impact of BP-3, including its estrogenic and anti-androgenic activities, have been extensively studied, highlighting the compound's significance in UV protection and its potential endocrine-disrupting effects (Watanabe et al., 2015).

Environmental Impact and Biodegradation

Research on the environmental presence and impact of benzophenone derivatives also sheds light on the biodegradation pathways of these compounds. For example, studies have explored the presence of benzophenone-3 and its metabolites in environmental water samples, indicating the ecological footprint of UV filters and the need for efficient degradation strategies to mitigate their impact (Negreira et al., 2009).

Analytical Methodologies

The development of sensitive analytical methods to detect benzophenone derivatives in biological and environmental matrices is crucial for monitoring their distribution and effects. Techniques such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS) have been employed for determining benzophenone-3 and its main metabolites in human serum, demonstrating the importance of accurate detection methods in understanding the exposure and risks associated with these compounds (Tarazona et al., 2013).

Photophysical and Photochemical Properties

The study of the photophysical and photochemical properties of benzophenone derivatives, including their absorption, fluorescence, and photostability, is fundamental for applications in photoprotection, photocatalysis, and organic synthesis. Investigations into the hydrolysis and photolysis of related compounds provide insights into their reactivity and potential uses in developing new materials with enhanced photostability or specific light-induced functions (Wang et al., 2009).

Safety And Hazards

Specific safety and hazard information for 3-Acetoxy-4’-hexyloxybenzophenone is not available in the search results. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound.

Zukünftige Richtungen

The future directions for 3-Acetoxy-4’-hexyloxybenzophenone are not specified in the search results. The potential applications of the compound would likely depend on its physical and chemical properties, as well as the results of further research and testing.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

Eigenschaften

IUPAC Name |

[3-(4-hexoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-6-14-24-19-12-10-17(11-13-19)21(23)18-8-7-9-20(15-18)25-16(2)22/h7-13,15H,3-6,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPGUPMMXWVFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641657 |

Source

|

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-hexyloxybenzophenone | |

CAS RN |

890100-08-0 |

Source

|

| Record name | [3-(Acetyloxy)phenyl][4-(hexyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.